2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate
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Overview
Description
2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate is a complex organic compound that belongs to the class of benzene derivatives. This compound is characterized by its intricate structure, which includes multiple ester and ether linkages. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate involves multiple steps, starting with the preparation of the benzene-1,2-dicarboxylate core. This core is then functionalized with octyl and ethoxy groups through esterification and etherification reactions. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with solvents such as dichloromethane or toluene to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the benzene ring .
Scientific Research Applications
2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate is utilized in various scientific research fields, including:
Chemistry: As a model compound for studying esterification and etherification reactions.
Biology: In the development of novel biomolecules and drug delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate involves its interaction with various molecular targets. The ester and ether linkages in the compound allow it to participate in hydrogen bonding and other intermolecular interactions, which can influence its reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-O-[2-[2-(2-methoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-methyl benzene-1,2-dicarboxylate
- 2-O-[2-[2-(2-ethoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-ethyl benzene-1,2-dicarboxylate
Uniqueness
2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate is unique due to its specific combination of octyl and ethoxy groups, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific solubility, reactivity, and stability characteristics .
Properties
CAS No. |
90164-43-5 |
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Molecular Formula |
C36H50O9 |
Molecular Weight |
626.8 g/mol |
IUPAC Name |
2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C36H50O9/c1-3-5-7-9-11-17-23-42-33(37)29-19-13-15-21-31(29)35(39)44-27-25-41-26-28-45-36(40)32-22-16-14-20-30(32)34(38)43-24-18-12-10-8-6-4-2/h13-16,19-22H,3-12,17-18,23-28H2,1-2H3 |
InChI Key |
NORCIFZQWLKAGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCOC(=O)C2=CC=CC=C2C(=O)OCCCCCCCC |
Origin of Product |
United States |
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